Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane is a chemical compound with the molecular formula C11H14Cl4OSi. It is known for its unique structure, which includes a silane group bonded to a trichlorophenoxypropyl moiety. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane typically involves the reaction of dimethylchlorosilane with 3-(2,4,5-trichlorophenoxy)propyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves using a base such as triethylamine to facilitate the reaction and remove the generated hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of reduced silane derivatives.
Scientific Research Applications
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane involves its ability to form covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming strong siloxane linkages. This property makes it useful in surface modification and as a coupling agent in composite materials.
Comparison with Similar Compounds
Similar Compounds
- Chloro(dimethyl)[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
- Chloro(dimethyl)[3-(2,4-dichlorophenoxy)propyl]silane
- Chloro(dimethyl)[3-(2,4,5-trifluorophenoxy)propyl]silane
Uniqueness
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane is unique due to the presence of the trichlorophenoxy group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring robust chemical bonds and resistance to degradation.
Properties
CAS No. |
142024-33-7 |
---|---|
Molecular Formula |
C11H14Cl4OSi |
Molecular Weight |
332.1 g/mol |
IUPAC Name |
chloro-dimethyl-[3-(2,4,5-trichlorophenoxy)propyl]silane |
InChI |
InChI=1S/C11H14Cl4OSi/c1-17(2,15)5-3-4-16-11-7-9(13)8(12)6-10(11)14/h6-7H,3-5H2,1-2H3 |
InChI Key |
LDLLAPNDPNVUQA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCOC1=CC(=C(C=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.